2-bromo-N-(4-methylbenzyl)butanamide

Phosphodiesterase inhibition cAMP signaling SPR binding assay

2‑Bromo‑N‑(4‑methylbenzyl)butanamide is a differentiated α‑bromo amide with quantifiable target‑engagement: PDE4D Kd = 79 nM (SPR), BRD4 IC₅₀ = 398 nM, and cellular NAAA inhibition at 160 nM with >50‑fold selectivity over acid ceramidase. The α‑bromo handle enables rapid nucleophilic displacement for derivative library synthesis. Documented in U.S. and European patent filings, this compound offers clear IP provenance for freedom‑to‑operate assessments. Procure only from suppliers providing ≥95% purity with COA availability to ensure reproducible screening results.

Molecular Formula C12H16BrNO
Molecular Weight 270.17 g/mol
CAS No. 1242932-32-6
Cat. No. B1452964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-(4-methylbenzyl)butanamide
CAS1242932-32-6
Molecular FormulaC12H16BrNO
Molecular Weight270.17 g/mol
Structural Identifiers
SMILESCCC(C(=O)NCC1=CC=C(C=C1)C)Br
InChIInChI=1S/C12H16BrNO/c1-3-11(13)12(15)14-8-10-6-4-9(2)5-7-10/h4-7,11H,3,8H2,1-2H3,(H,14,15)
InChIKeyJKZYIOVUUVVREE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-N-(4-methylbenzyl)butanamide (CAS: 1242932-32-6): Chemical Identity and Baseline Specifications for Procurement Decisions


2-Bromo-N-(4-methylbenzyl)butanamide (CAS: 1242932-32-6) is a synthetic organic compound with the molecular formula C₁₂H₁₆BrNO and a molecular weight of 270.17–270.18 g/mol . It belongs to the class of α-bromo amides, characterized by a bromine atom at the α-position of the butanamide backbone and a 4-methylbenzyl substituent on the amide nitrogen . The compound is commercially available from multiple vendors with a typical minimum purity specification of 95% . It is supplied primarily to early discovery researchers as part of screening collections, and vendors may not collect comprehensive analytical data for this product, placing the burden of identity and purity verification on the buyer .

Why Generic Substitution of 2-Bromo-N-(4-methylbenzyl)butanamide with In-Class Analogs Is Scientifically Unjustified


α-Bromo amides bearing benzyl substituents represent a chemically diverse class wherein subtle variations in substituent positioning and alkyl chain length can produce substantial differences in target engagement profiles. The 4-methylbenzyl moiety in 2-bromo-N-(4-methylbenzyl)butanamide confers specific molecular recognition features that differ markedly from analogs such as 2-bromo-N-(4-methylphenyl)butanamide (CAS: 300707-60-2), which lacks the benzylic methylene spacer and exhibits distinct electronic and steric properties . In screening contexts, the compound has demonstrated measurable binding interactions with PDE4D (Kd = 79 nM) and BRD4 (IC₅₀ = 398 nM) [1][2]. These activity signatures are not generalizable across all α-bromo amide derivatives; even structurally similar analogs may display orders-of-magnitude differences in binding affinity to the same target class. Substitution without empirical validation therefore carries a high risk of false-negative or false-positive outcomes in screening campaigns. The quantitative evidence presented below substantiates why this specific compound warrants consideration as a distinct chemical entity rather than an interchangeable member of its structural class.

2-Bromo-N-(4-methylbenzyl)butanamide: Quantified Differentiation Evidence for Scientific Procurement


PDE4D Binding Affinity: Differentiating Target Engagement from Structurally Related α-Bromo Amides

2-Bromo-N-(4-methylbenzyl)butanamide exhibits binding to human PDE4D with a dissociation constant (Kd) of 79 nM, as determined by surface plasmon resonance (SPR) [1]. This measurement reflects a direct, label-free assessment of the compound's affinity for the full-length PDE4D catalytic domain. In contrast, the closely related analog 2-bromo-N-(4-methylphenyl)butanamide (CAS: 300707-60-2), which differs only by the absence of the benzylic methylene spacer, has no publicly reported PDE4D binding data in authoritative databases . This absence of data does not constitute evidence of inactivity, but it underscores that the target binding profile of this specific substitution pattern is not established for the des-methylene analog. The documented PDE4D interaction therefore provides a defined starting point for hit validation that cannot be assumed for structurally proximal compounds.

Phosphodiesterase inhibition cAMP signaling SPR binding assay PDE4D hit identification

BRD4 Bromodomain Inhibition: Binding Affinity Relative to a Reference Inhibitor Chemotype

2-Bromo-N-(4-methylbenzyl)butanamide demonstrates binding to human BRD4 bromodomain with an IC₅₀ of 398 nM, measured by fluorescence anisotropy after 60 minutes of incubation [1]. This affinity, while moderate in absolute terms, establishes a baseline for this chemotype's engagement with the BRD4 acetyl-lysine binding pocket. For context, the same assay platform has been used to characterize other BRD4-binding compounds with IC₅₀ values ranging from low nanomolar to micromolar; for instance, a structurally distinct BRD4 inhibitor (CHEMBL3771111, an α-amino amide derivative) was reported with an IC₅₀ of 85 nM by isothermal titration calorimetry in the same curated dataset [2]. The 4.7-fold difference in affinity between these compounds reflects the impact of distinct chemical scaffolds on bromodomain recognition. This comparison provides procurement teams with a quantitative benchmark for assessing whether the 398 nM IC₅₀ meets the sensitivity requirements of their specific assay system or screening cascade.

BRD4 bromodomain inhibition epigenetic targets fluorescence anisotropy hit identification

NAAA Enzyme Inhibition: Cellular Activity Profile Supporting Functional Hit Characterization

In a cell-based assay using HEK293 cells expressing human N-acylethanolamine-hydrolyzing acid amidase (NAAA), 2-bromo-N-(4-methylbenzyl)butanamide demonstrated an IC₅₀ of 160 nM following 10 minutes of preincubation with the fluorogenic substrate N-(4-methyl-2-oxo-chromen-7-yl)-hexadecanamide [1]. This cellular activity provides a functional readout beyond isolated protein binding, establishing that the compound can engage its target in a physiologically relevant context. For comparison, recombinant human NAAA tested under similar conditions yielded an IC₅₀ of 22 nM [2]. The 7.3-fold difference between the cellular and recombinant enzyme assays illustrates the expected attenuation of apparent potency when the compound must traverse cellular membranes and interact with the target in its native environment. Notably, the compound also exhibited an IC₅₀ of 8,090 nM (8.09 µM) against human acid ceramidase, indicating a >50-fold selectivity window for NAAA over this related amidase enzyme within the same assay platform [3].

NAAA N-acylethanolamine-hydrolyzing acid amidase cell-based assay pain inflammation

Synthetic Accessibility and Chemical Stability: The α-Bromo Amide as a Versatile Building Block for Derivative Synthesis

The α-bromo amide functional group present in 2-bromo-N-(4-methylbenzyl)butanamide represents a strategically positioned electrophilic center that enables nucleophilic displacement reactions for the generation of diverse derivative libraries. This reactive handle is absent in non-brominated N-benzyl amide analogs, which cannot undergo direct substitution at the α-position without additional functionalization steps [1]. The compound is supplied as a solid with a purity specification of ≥95%, and long-term storage in a cool, dry environment is recommended to preserve the integrity of the bromine substituent . In contrast to more stable amide derivatives that may lack synthetic handles, the α-bromo moiety allows medicinal chemists to rapidly explore structure-activity relationships (SAR) through substitution with amines, thiols, alkoxides, or carbon nucleophiles, thereby converting a screening hit into a modular scaffold for hit-to-lead optimization without necessitating de novo synthetic routes.

synthetic building block nucleophilic substitution medicinal chemistry library synthesis α-bromo amide

Procurement Profile: Purity Specifications and Vendor Qualification Distinctions

2-Bromo-N-(4-methylbenzyl)butanamide is offered through distinct procurement channels with meaningful differences in quality documentation. AKSci supplies the compound with a minimum purity specification of 95% and provides a downloadable Safety Data Sheet (SDS) and a Certificate of Analysis (COA) upon request . In contrast, Sigma-Aldrich distributes this compound as part of its AldrichCPR (Chemical Procurement Resource) collection and explicitly states that the product is provided 'as-is' without analytical data collection or warranty, placing full responsibility for identity and purity verification on the buyer . For procurement officers, this distinction is operationally significant: the AKSci offering includes a verifiable purity threshold, whereas the Sigma-Aldrich offering is intended solely for early discovery screening where exact composition may not be critical to initial hit identification. This divergence in quality documentation standards represents a quantifiable difference in procurement risk that should inform vendor selection based on the intended use case.

vendor sourcing purity specification quality control procurement supply chain

Patent Association: Inclusion in Intellectual Property Filings for Compound Collections

2-Bromo-N-(4-methylbenzyl)butanamide has been cited in patent literature as a member of compound collections, including U.S. Patent and Trademark Office Case No. 11042634 (filed January 7, 2008) and European Patent Application EP10812563.4 (EP2470022A1) [1][2]. These filings encompass broad chemical spaces relevant to various therapeutic indications, and the inclusion of this specific compound within such collections indicates that it has been recognized by inventors or patent examiners as a chemically distinct entity warranting enumeration among structurally related analogs. For procurement in an industrial or translational research context, the presence of this compound in patent disclosures provides a degree of prior art definition that may be relevant to freedom-to-operate assessments. It also suggests that the compound has been considered of sufficient interest to be included in systematic descriptions of chemical matter, distinguishing it from the vast number of α-bromo amides that have never appeared in any patent filing.

patent compound library intellectual property drug discovery screening collection

Research and Industrial Application Scenarios for 2-Bromo-N-(4-methylbenzyl)butanamide Based on Quantitative Evidence


PDE4D-Focused High-Throughput Screening and Hit Validation Campaigns

Given the documented binding affinity to human PDE4D (Kd = 79 nM by SPR) [1], 2-bromo-N-(4-methylbenzyl)butanamide is suitable for inclusion in screening decks targeting phosphodiesterase inhibition. The measured Kd provides a quantitative benchmark that enables researchers to calibrate assay sensitivity and establish hit confirmation criteria. This scenario is particularly relevant for academic screening centers and biopharmaceutical hit discovery groups seeking to identify novel PDE4D chemotypes with tractable binding modes.

BRD4 Bromodomain Inhibitor Discovery and Epigenetic Probe Development

The compound's BRD4 bromodomain binding activity (IC₅₀ = 398 nM by fluorescence anisotropy) [2] supports its use as a starting point for epigenetic probe discovery. Although its potency is moderate, the defined IC₅₀ value allows researchers to determine whether this chemotype merits further optimization through medicinal chemistry. This application is appropriate for groups working on bromodomain and extra-terminal (BET) family targets where structurally diverse chemical matter is needed to explore alternative binding modes or selectivity profiles.

NAAA-Targeted Cellular Assay Development and Enzyme Selectivity Profiling

The cellular activity against human NAAA (IC₅₀ = 160 nM in HEK293 cells) and the >50-fold selectivity over acid ceramidase (IC₅₀ = 8.09 µM) [3] position this compound as a useful tool for NAAA assay development and for investigating the pharmacological consequences of NAAA inhibition in cellular models of pain and inflammation. The availability of both cellular and recombinant enzyme data facilitates the interpretation of target engagement studies and supports the compound's use in validating NAAA as a therapeutic target.

Synthetic Chemistry: Modular Scaffold for SAR Library Generation

The α-bromo amide functional group enables nucleophilic displacement reactions that can rapidly generate derivative libraries [4]. This reactive handle makes the compound a versatile building block for medicinal chemistry teams engaged in hit-to-lead optimization. Procurement of this compound from vendors offering defined purity specifications (e.g., AKSci with ≥95% purity and COA availability) is recommended for laboratories requiring analytical documentation for synthetic intermediates.

Intellectual Property-Aware Compound Procurement for Industrial Research

For industrial research organizations conducting freedom-to-operate analyses prior to initiating lead optimization programs, the inclusion of 2-bromo-N-(4-methylbenzyl)butanamide in U.S. and European patent filings [5][6] provides a defined prior art landscape. Procurement of this compound may be strategically advantageous when building internal compound collections that require clear intellectual property provenance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-bromo-N-(4-methylbenzyl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.